molecular formula C16H30O5 B1671421 Gemcabene CAS No. 183293-82-5

Gemcabene

Cat. No. B1671421
M. Wt: 302.41 g/mol
InChI Key: SDMBRCRVFFHJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcabene is a peroxisome proliferation-activated receptor (PPARα) agonist . It is a novel, once-daily, oral therapy for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . It is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) .


Synthesis Analysis

Gemcabene inhibits both cholesterol and fatty acid synthesis as determined by the 14C-acetate incorporation in hepatocytes .


Molecular Structure Analysis

Gemcabene is a small molecule and is the monocalcium salt of a dialkyl ether dicarboxylic acid . It belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .


Chemical Reactions Analysis

In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner, reaching 70% inhibition at 2 mM . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM gemcabene concentration .


Physical And Chemical Properties Analysis

Gemcabene has a chemical formula of C16H30O5 and a molecular weight of 302.4064 . It is soluble in water up to 10 mg/mL .

Scientific Research Applications

Gemcitabine in Pancreatic Cancer Treatment

Gemcitabine has been extensively studied in the context of pancreatic cancer. Cunningham et al. (2009) conducted a Phase III randomized comparison to evaluate the efficacy of gemcitabine versus gemcitabine plus capecitabine in patients with advanced pancreatic cancer. The study highlighted the potential improvement in overall survival and progression-free survival with the addition of capecitabine to the standard gemcitabine treatment, suggesting a new standard first-line option for treating this disease (Cunningham et al., 2009).

Gemcitabine in Combination Therapies

The combination of gemcitabine with other chemotherapeutic agents has been a focus of research to enhance treatment efficacy. A systematic review and meta-analysis by Heinemann et al. (2008) evaluated the benefit of gemcitabine-based combination chemotherapy in advanced pancreatic cancer. The analysis revealed a significant survival benefit when gemcitabine was combined with platinum analogs or fluoropyrimidines, providing evidence for the effectiveness of combination therapies (Heinemann et al., 2008).

Personalized Cancer Therapy

The concept of "Mouse Avatars" and Co-clinical Trials represents a novel application of gemcitabine in personalized cancer therapy. Malaney et al. (2014) discussed the development of "Mouse Avatars," which involves implanting patient tumor samples in mice and using these models for drug efficacy studies. This approach allows for the identification of a personalized therapeutic regimen for each patient, potentially revolutionizing the drug development and healthcare process for cancer treatment (Malaney et al., 2014).

Gemcitabine-mediated Radiosensitization

Gemcitabine's role as a potent radiosensitizer has been explored in the context of enhancing the efficacy of radiation therapy. Lawrence et al. (1997) summarized preclinical and early clinical studies designed to elucidate the mechanism of action of gemcitabine in radiosensitization. The findings suggest that gemcitabine can significantly potentiate the toxicity of radiation treatment, highlighting its potential as a radiation sensitizer in cancer therapy (Lawrence et al., 1997).

Neoadjuvant Use in Pancreatic Cancer

The neoadjuvant use of gemcitabine in combination with radiation therapy (Gem/RT) has been investigated as a new treatment strategy for previously unresectable pancreatic cancer. Ammori et al. (2003) reviewed the safety and efficacy of Gem/RT in the neoadjuvant setting, based on their experience with a cohort of patients who underwent surgical resection following the combined therapy. The results indicate that surgical resection may be safely performed after Gem/RT in select patients, providing a new avenue for treatment in cases initially considered unresectable (Ammori et al., 2003).

Safety And Hazards

Gemcabene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Gemcabene was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The company is currently assessing additional therapeutic indications for gemcabene that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .

properties

IUPAC Name

6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBRCRVFFHJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171407
Record name Gemcabene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcabene

CAS RN

183293-82-5
Record name Gemcabene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcabene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcabene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCABENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemcabene
Reactant of Route 2
Reactant of Route 2
Gemcabene
Reactant of Route 3
Gemcabene
Reactant of Route 4
Gemcabene
Reactant of Route 5
Gemcabene
Reactant of Route 6
Gemcabene

Citations

For This Compound
370
Citations
JW Mandema, D Hermann, W Wang, T Sheiner… - The AAPS Journal, 2005 - Springer
The purpose of this study was to evaluate the value of model-based, quantitative decision making during the development of gemcabene, a novel lipid-altering agent. The decisions …
Number of citations: 96 link.springer.com
…, DE MacDougall, Gemcabene Study Group - The American journal of …, 2003 - Elsevier
… Gemcabene was well tolerated with a frequency of adverse events similar to that of placebo. In conclusion, at the lower doses, gemcabene … At the higher doses, gemcabene significantly …
Number of citations: 59 www.sciencedirect.com
E Stein, H Bays, M Koren, R Bakker-Arkema… - Journal of Clinical …, 2016 - Elsevier
… assessing gemcabene when added to previously prescribed background statins; an 8-week, double-blind, placebo-controlled study evaluating the efficacy and safety of gemcabene in …
Number of citations: 67 www.sciencedirect.com
DC Oniciu, T Hashiguchi, Y Shibazaki, CL Bisgaier - PloS one, 2018 - journals.plos.org
… Gemcabene was evaluated in the STAM™ murine model of NASH. Gemcabene intervention in mice made diabetic with streptozotocin and fed a high fat high-caloric diet was assessed …
Number of citations: 24 journals.plos.org
D Gaudet, R Durst, N Lepor, R Bakker-Arkema… - The American journal of …, 2019 - Elsevier
… inhibitors, were treated with gemcabene in an open-label … Patients received 300 mg gemcabene for the first 4 weeks, … In conclusion, the COBALT-1 study demonstrates gemcabene …
Number of citations: 24 www.sciencedirect.com
H Yuan, B Feng, Y Yu, J Chupka, JY Zheng… - … of Pharmacology and …, 2009 - ASPET
… gemcabene along with its major metabolite, gemcabene … the potential for gemcabene to affect pharmacokinetics of … the impact of gemcabene and gemcabene acylglucuronide on …
Number of citations: 40 jpet.aspetjournals.org
RAK Srivastava, JA Cornicelli, B Markham… - Molecular and Cellular …, 2018 - Springer
… gemcabene on CRP production by cytokine-stimulated human hepatoma PLC/PRF/5 (Alexander) cells. We studied IL-6 and IL-1β-induced inhibition of CRP by gemcabene … gemcabene …
Number of citations: 20 link.springer.com
JN Bauman, TC Goosen, M Tugnait, V Peterkin… - Drug metabolism and …, 2005 - ASPET
… The predominant metabolic pathway of gemcabene in humans is glucuronidation. The … glucuronidation of gemcabene were determined in this study. Glucuronidation of gemcabene was …
Number of citations: 30 dmd.aspetjournals.org
SM Besekar, SD Jogdand, WM Naqvi - Cureus, 2023 - cureus.com
… databases by using keywords "Gemcabene" AND "Randomized … The study concluded that gemcabene was effective as an anti-… Gemcabene 300 mg, gemcabene 900 mg, or placebo QD …
Number of citations: 10 www.cureus.com
CL Bisgaier, DC Oniciu… - Journal of Cardiovascular …, 2018 - ncbi.nlm.nih.gov
… gemcabene agonist activity against PPAR subtypes of human, rat, and mouse were compared with known lipid lowering PPAR activators. Surprisingly, gemcabene … , gemcabene at the …
Number of citations: 11 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.